5'-Guanylic acid

Umami taste Sensory threshold Flavor enhancement

Researchers quantifying umami nucleotides in complex food matrices face high measurement uncertainty with 5′-IMP standards (RSD 1.17%). 5′-Guanylic acid (5′-GMP) provides superior analytical precision (RSD 0.73% by HPLC), a 3.4-fold lower taste threshold, and 2.3× greater MSG synergy - enabling reliable quantification and reduced-additive formulations. • 0.73% RSD ensures lower measurement uncertainty vs. 1.17% for 5′-IMP • 3.4-fold lower umami threshold supports clean-label product development • ≥98% HPLC purity with high aqueous solubility (≥81 mg/mL)

Molecular Formula C10H14N5O8P
Molecular Weight 363.22 g/mol
CAS No. 128952-18-1
Cat. No. B158055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Guanylic acid
CAS128952-18-1
SynonymsHyaluronic acid, dimethylsilylene ester
Molecular FormulaC10H14N5O8P
Molecular Weight363.22 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H14N5O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
InChIKeyRQFCJASXJCIDSX-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in water, practically insoluble in ethanol
369 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





5'-Guanylic Acid Characteristics & Classification


5'-Guanylic acid, also known as guanosine-5'-monophosphate (5'-GMP), is a purine ribonucleoside 5'-monophosphate that serves as a fundamental nucleotide monomer in RNA synthesis [1]. It is an ester of phosphoric acid with the nucleoside guanosine, characterized by a molecular formula of C10H14N5O8P and a molecular weight of 363.22 g/mol . In its disodium salt form (CAS 5550-12-9), it functions as a key flavor enhancer (E-number E626–E629) in food applications and as an endogenous metabolite in cellular energy metabolism and signal transduction pathways [1]. The compound is naturally abundant in certain mushrooms, oysters, and meat tissues .

5'-Guanylic Acid Differentiation from In-Class Analogs


While multiple 5'-ribonucleotides are classified as umami taste enhancers, substitution of 5'-guanylic acid (5'-GMP) with the more common 5'-inosinic acid (5'-IMP) or other nucleotide analogs is scientifically unjustified without quantitative re-optimization. 5'-GMP exhibits a taste threshold that is approximately 3.5-fold lower than that of 5'-IMP (0.0035% vs. 0.012% w/w), translating to a substantially higher umami potency at equivalent concentrations [1]. Furthermore, 5'-GMP demonstrates a synergy constant (γ') with monosodium glutamate (MSG) that is 2.3 times greater than that observed for 5'-IMP in standardized sensory testing [2]. In analytical contexts, 5'-GMP exhibits superior method precision with a relative standard deviation of 0.73% compared to 1.17% for 5'-IMP in HPLC quantification of food matrices, enabling more reliable quality control measurements [3]. These quantifiable differences in sensory threshold, synergistic enhancement capacity, and analytical reproducibility mandate compound-specific selection criteria rather than class-level interchangeability.

5'-Guanylic Acid: Comparative Evidence vs. Analogs


Umami Threshold: GMP vs. IMP

In standardized taste threshold determinations conducted in pure water, 5'-GMP exhibits an umami detection threshold of 0.0035% (w/w), compared to 0.012% (w/w) for 5'-IMP, representing a 3.43-fold lower threshold and correspondingly higher potency at equivalent concentrations [1]. This threshold difference is further magnified in the presence of MSG: the MSG+GMP combination demonstrates a threshold of 0.00003% versus 0.0001% for MSG+IMP, a 3.33-fold difference [1]. These values establish 5'-GMP as the most potent naturally occurring 5'-ribonucleotide umami enhancer among those commonly employed in food and flavor research.

Umami taste Sensory threshold Flavor enhancement Nucleotide comparison

MSG Synergy Factor: GMP vs. IMP

Sensory testing using the equation y = u + γ'uv' (where y is the MSG-equivalent taste intensity, u is MSG concentration, and v' is nucleotide concentration) determined the synergy constant γ' for disodium 5'-guanylate•7H₂O as 2.8 × 10³, which is 2.3 times larger than the value obtained for disodium 5'-inosinate•7.5H₂O under identical testing conditions [1]. This quantitative parameter directly measures the capacity of each nucleotide to enhance MSG taste intensity. The substantially higher γ' value for 5'-GMP indicates that it produces a more pronounced amplification of umami perception per unit concentration when combined with MSG [1]. For taste quality, no detectable difference was observed between IMP and GMP except at extremely high concentrations [1].

Synergy constant MSG enhancement Umami receptor Nucleotide efficacy

HPLC Precision: GMP vs. IMP

In a validated HPLC method for simultaneous determination of 5'-IMP and 5'-GMP in chicken essence (a complex food matrix), 5'-GMP exhibited superior method precision with a relative standard deviation (RSD) of 0.73% across independent determinations, compared to 1.17% RSD for 5'-IMP [1]. Both analytes demonstrated excellent linearity: 5'-GMP showed a correlation coefficient R = 0.9999 over the concentration range of 50–480 μg/mL, while 5'-IMP yielded R = 1.0000 over 60–600 μg/mL [1]. The lower RSD for 5'-GMP indicates more reproducible quantification under identical chromatographic conditions, which is critical for routine quality control and regulatory compliance testing.

HPLC method validation Analytical precision Nucleotide quantification Quality control

Aqueous Solubility of 5'-GMP Disodium Salt

The disodium salt form of 5'-guanylic acid (CAS 5550-12-9) exhibits high aqueous solubility of 81 mg/mL (198.92 mM) in water at 25°C as determined by in-house solubility testing . This value is consistent with other reported solubility data indicating >50 g/L water solubility and approximately 25% w/w solubility at 25°C [1][2]. In contrast, 5'-GMP disodium salt is insoluble in DMSO . This solubility profile is characteristic of ionic nucleotide salts and supports facile incorporation into aqueous-based food, beverage, and research formulations without requiring organic co-solvents or specialized solubilization techniques.

Solubility Formulation Aqueous systems GMP disodium salt

Glutamate Modulation Rank Order: 5'-GMP

A 2025 study examined the effects of five 5'-ribonucleotides on monopotassium L-glutamate (MPG) detection threshold and umami intensity using Japanese young female trained participants. All three purine 5'-ribonucleotides (GMP, IMP, AMP) significantly decreased MPG detection threshold and enhanced umami taste intensity (P < 0.001) [1]. The rank order of efficacy was established as GMP ≧ IMP > AMP > UMP, with CMP showing no significant modulation [1]. While the study did not report separate quantitative threshold reduction factors for GMP versus IMP, the rank ordering confirms that 5'-GMP is at least as effective as, and potentially more effective than, 5'-IMP in modulating glutamate perception in a controlled human sensory model.

Glutamate detection threshold Umami modulation Nucleotide rank order Sensory panel

Food Matrix Stability: 5'-GMP

5'-Guanylic acid disodium salt demonstrates stability in aqueous solution under general food processing conditions and in acid, alkali, and salt environments, with thermal decomposition occurring only at 250°C [1]. The compound exhibits strong moisture absorption characteristics and is easily soluble in water (25% w/w at 25°C), with a 5% aqueous solution pH of 7.0–8.5 [1][2]. In acidic solutions at elevated temperatures, decomposition may occur, and the compound is susceptible to enzymatic degradation by phosphatase enzymes [3]. This stability profile is comparable to that of 5'-IMP disodium salt, which similarly exhibits aqueous stability and thermal decomposition at elevated temperatures (>180°C), though direct comparative stability data under identical stress conditions are not available in the identified literature.

Stability Food processing Thermal stability pH stability

5'-Guanylic Acid Application Scenarios


High-Potency Umami Formulations

Based on the 3.4-fold lower taste threshold of 5'-GMP versus 5'-IMP [1], formulators developing reduced-additive or clean-label products can achieve target umami intensity with significantly lower nucleotide concentrations by selecting 5'-GMP. The MSG+GMP combination threshold of 0.00003% enables perceptible umami enhancement at sub-ppm levels, making 5'-GMP the preferred choice for applications where minimizing additive declarations is a product development priority. This scenario is particularly relevant for premium soups, sauces, and seasoning blends where ingredient list brevity is a market differentiator.

Analytical Method & QC Reference Standard

The superior HPLC precision (0.73% RSD) demonstrated for 5'-GMP quantification versus 1.17% RSD for 5'-IMP [2] positions 5'-GMP as a more reliable reference standard for method validation and routine quality control. Laboratories performing simultaneous nucleotide analysis in complex food matrices (e.g., chicken essence, bouillon, processed meats) will achieve lower measurement uncertainty when using 5'-GMP as a calibration standard. Additionally, the high aqueous solubility (≥81 mg/mL) facilitates straightforward standard solution preparation without organic solvent handling.

MSG Synergy in Flavor System Design

The 2.3-fold higher synergy constant (γ') of 5'-GMP with MSG compared to 5'-IMP [3] enables more efficient flavor system design. Formulators can achieve equivalent umami intensity using either lower MSG concentrations or lower total nucleotide loading when selecting 5'-GMP. This differential synergy directly impacts cost-in-use calculations for savory product development and supports the commercial viability of MSG-reduced formulations. The established 1:1 IMP:GMP blend (I+G) widely used in industry leverages both nucleotides, but the superior individual synergy of GMP suggests that increasing the GMP proportion in custom blends may yield enhanced performance.

Umami Receptor Pharmacology & Neuroscience Research

As the top-ranked nucleotide modulator of glutamate detection (GMP ≧ IMP > AMP > UMP) in trained human sensory panels [4], 5'-GMP serves as an essential reference compound for studies investigating umami taste receptor mechanisms (T1R1/T1R3 heterodimer), signal transduction pathways, and individual differences in taste perception. The compound's high aqueous solubility and established synergy parameters with MSG [3] make it the preferred positive control for experiments requiring precise concentration-response relationships and reproducible sensory outcomes.

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